![molecular formula C9H15BrN2S B1341018 4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide CAS No. 1049753-61-8](/img/structure/B1341018.png)
4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine” is a chemical compound with the CAS Number: 27461-00-3 . It has a molecular weight of 182.29 and 183.3 , and its IUPAC name is 4,5,6,7,8,9-hexahydrocycloocta [d] [1,3]thiazol-2-ylamine . The InChI code for this compound is 1S/C9H14N2S/c10-9-11-7-5-3-1-2-4-6-8 (7)12-9/h1-6H2, (H2,10,11) .
Molecular Structure Analysis
The molecular structure of “4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine” consists of a cycloocta ring fused with a thiazole ring . The compound contains nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The storage temperature varies, with one source suggesting room temperature and another suggesting 28 C .Wissenschaftliche Forschungsanwendungen
Thiazole Derivatives as Therapeutic Agents
Thiazole, a well-known five-membered heterocyclic compound, and its derivatives have been extensively studied for their therapeutic potential. Research has highlighted their effectiveness as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs with lesser side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014). The versatility of thiazole derivatives in pharmacology is attributed to their ability to modulate various biological pathways and targets, indicating a broad spectrum of potential applications in disease treatment and management.
The synthesis and application of thiazole derivatives have been a focus of recent pharmaceutical research, indicating their continued importance in drug discovery and development. Various thiazole derivatives have been identified for their pharmacological activities, including antimicrobial, antitumor, and antidiabetic agents. These activities are often enhanced by structural modifications at key positions on the thiazole nucleus, demonstrating the significance of thiazole derivatives in medicinal chemistry (Singh et al., 2022).
Thiazolidines in Drug Development
Thiazolidine derivatives, closely related to thiazoles, are explored for their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. This diversity in biological response underlines the potential of thiazolidine motifs as a basis for developing new drug candidates. The review of synthetic approaches and pharmacological activities associated with thiazolidine derivatives provides insights into their role in future drug development and therapeutic interventions (Sahiba et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.BrH/c10-9-11-7-5-3-1-2-4-6-8(7)12-9;/h1-6H2,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIFHPUYXUGYLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)N=C(S2)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

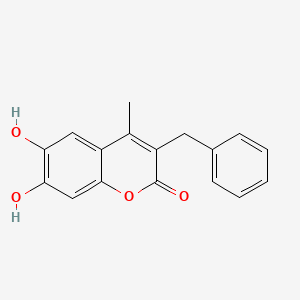
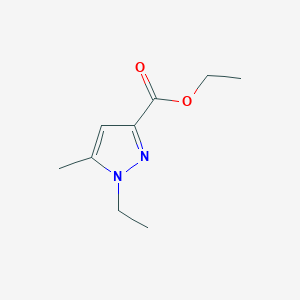

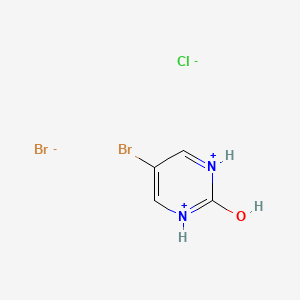

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)
![5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene](/img/structure/B1340965.png)

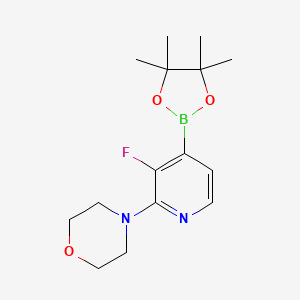
![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)
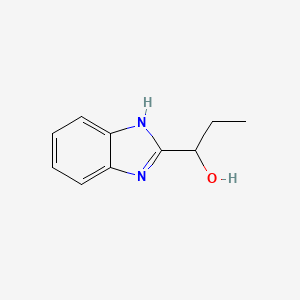

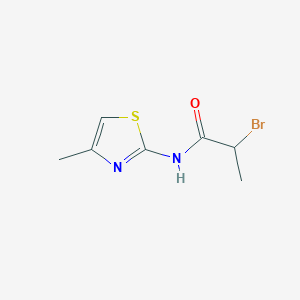
![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)